Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate
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Overview
Description
Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate is a chemical compound with the molecular formula C10H7NNa2O7S2 and a molecular weight of 363.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its two sodium ions, which contribute to its solubility in water.
Preparation Methods
The synthesis of disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate typically involves the sulfonation of 2-amino-5-hydroxynaphthalene. The reaction conditions often include the use of sulfuric acid and sodium hydroxide to introduce the sulfonate groups at the 1 and 7 positions of the naphthalene ring . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the amino group to a hydroxylamine or aniline derivative.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include azo dyes and other naphthalene derivatives.
Scientific Research Applications
Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of azo dyes, which are important for textile and paper industries.
Biology: This compound can be used in staining techniques for microscopy, helping to visualize cellular components.
Industry: It is utilized in the production of colorants and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate involves its ability to participate in electron transfer reactions. The amino and hydroxyl groups on the naphthalene ring can donate electrons, making the compound a good candidate for redox reactions. These properties are exploited in dye synthesis and other chemical processes .
Comparison with Similar Compounds
Disodium 2-amino-5-hydroxynaphthalene-1,7-disulphonate can be compared with other similar compounds, such as:
Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate: This compound is also used in dye synthesis but has different substitution patterns on the naphthalene ring.
Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Another dye intermediate with unique properties due to its additional azo groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and reactivity.
Properties
CAS No. |
35439-70-4 |
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Molecular Formula |
C10H7NNa2O7S2 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
disodium;2-amino-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C10H9NO7S2.2Na/c11-8-2-1-6-7(10(8)20(16,17)18)3-5(4-9(6)12)19(13,14)15;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI Key |
HGDZBCJUCXXHOT-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)[O-])O)S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
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